(3S,5R,10S,13S,14S,17S)-17-((R)-1,5-Dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol
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Overview
Description
The compound “(3S,5R,10S,13S,14S,17S)-17-(®-1,5-Dimethyl-hex-4-enyl)-4,4,10,13,14-pentamethyl-2,3,4,5,6,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol” is a complex organic molecule with a multi-ring structure. This compound is characterized by its multiple chiral centers and a variety of functional groups, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the core structure through cyclization of linear precursors.
Functional Group Transformations: Introduction of hydroxyl groups, methyl groups, and other substituents through reactions such as alkylation, oxidation, and reduction.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: Sequential addition of reagents and purification of intermediates.
Flow Chemistry: Continuous flow processes to improve efficiency and scalability.
Biocatalysis: Use of enzymes to achieve specific transformations with high selectivity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of other complex organic molecules.
Study of Reaction Mechanisms: Understanding the behavior of multi-ring systems and chiral centers.
Biology
Biological Activity: Investigation of its effects on biological systems, including potential therapeutic applications.
Enzyme Interactions: Study of how the compound interacts with various enzymes.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Pharmacokinetics: Study of its absorption, distribution, metabolism, and excretion in the body.
Industry
Material Science: Use in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects typically involves:
Molecular Targets: Interaction with specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Similar multi-ring structure with hydroxyl groups.
Steroids: Compounds with similar cyclopenta[a]phenanthrene core.
Terpenoids: Compounds with similar isoprenoid units.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique biological or chemical properties.
Properties
CAS No. |
6139-09-9 |
---|---|
Molecular Formula |
C30H48O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25-26,31H,9,11,13-14,16-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 |
InChI Key |
ZBFPGLKEWSMWSG-WZLOIPHISA-N |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
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